1-Oxaspiro[2.6]nonane
Overview
Description
1-Oxaspiro[2.6]nonane is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes a quaternary carbon atom that is a part of two rings simultaneously. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug discovery and material science.
Synthesis Analysis
The synthesis of various oxaspiro nonane derivatives has been reported through different synthetic routes. For instance, novel thia/oxa-azaspiro[3.4]octanes have been synthesized using robust and step-economic routes, designed to serve as multifunctional modules for drug discovery . Additionally, a new class of oxy-oxazolidinones, namely 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, has been synthesized via O-acylated α-hydroxyamides . A straightforward synthesis of the 1-oxaspiro[4.4]nonane skeleton from a D-glucose-derived substrate has been developed, utilizing ring-closing metathesis reactions . Moreover, a two-step synthesis of symmetric 2,7-dialkyl-1,6-dioxaspiro[4.4]nonanes has been achieved through double Michael addition and subsequent spiroketalization .
Molecular Structure Analysis
The molecular structure and stereochemistry of oxaspiro nonane derivatives have been elucidated using various spectroscopic techniques. For example, the structural and stereochemical assignment of diastereoisomeric oxaspiro[4.4]nonane derivatives was achieved using modern gradient-based 1D and 2D NMR experiments . The absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione were determined after resolving the racemic mixture via chiral acetals .
Chemical Reactions Analysis
Oxaspiro nonane derivatives undergo a variety of chemical reactions. Catalytic transformations of 1,6-dioxaspiro[4.4]nonanes have been studied, revealing isomerization, decarbonylation, and isomerization to aliphatic ketones and γ-diketones . The photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has been investigated, leading to the formation of poly(alkylene−carbonate−ketone) without common side reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxaspiro nonane derivatives are influenced by their unique spirocyclic structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature, which is advantageous for its polymerization . The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane as an aggregation pheromone in bark beetles highlights the biological significance of these compounds and their potential as bioactive molecules .
Scientific Research Applications
Use in Chemistry
1-Oxaspiro[2.6]nonane is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is commonly used in the field of chemistry for various applications.
Application
While the specific applications of 1-Oxaspiro[2.6]nonane are not detailed in the sources, it is generally used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.
Results or Outcomes
Use in Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .
Use in Proteomics Research
1-Oxaspiro[2.6]nonane is used as a biochemical in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.
Results or Outcomes
Use in Synthesis of β-Lactones
1-Oxaspiro[2.6]nonane has been used in the synthesis of β-lactones . β-lactones are a type of organic compound that have a four-membered ring structure.
Safety And Hazards
properties
IUPAC Name |
1-oxaspiro[2.6]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8(5-3-1)7-9-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNQKPEYCYFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349095 | |
Record name | 1-oxaspiro[2.6]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[2.6]nonane | |
CAS RN |
185-85-3 | |
Record name | 1-oxaspiro[2.6]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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